(5-Nitrofuran-2-yl)acetic acid
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Overview
Description
(5-Nitrofuran-2-yl)acetic acid is an organic compound belonging to the nitrofuran class. Nitrofurans are characterized by a furan ring bearing a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitrofuran-2-yl)acetic acid typically involves the nitration of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde, which can be further processed to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar nitration processes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (5-Nitrofuran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include amines.
Substitution: Products include halogenated furans.
Scientific Research Applications
(5-Nitrofuran-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Industry: It is used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Nitrofuran-2-yl)acetic acid involves its interaction with specific molecular targets. One known target is the enzyme aldose reductase. The compound inhibits this enzyme, which plays a role in various metabolic pathways. This inhibition can lead to therapeutic effects, particularly in the treatment of certain diseases .
Comparison with Similar Compounds
Nitrofurazone: Used as a topical antibacterial agent.
Nitrofurantoin: Used as an antibiotic for urinary tract infections.
Furazolidone: Used as an antimicrobial agent.
Uniqueness: (5-Nitrofuran-2-yl)acetic acid is unique due to its specific structural features and the presence of the acetic acid moiety, which imparts distinct chemical properties and reactivity compared to other nitrofuran derivatives .
Properties
CAS No. |
6281-22-7 |
---|---|
Molecular Formula |
C6H5NO5 |
Molecular Weight |
171.11 g/mol |
IUPAC Name |
2-(5-nitrofuran-2-yl)acetic acid |
InChI |
InChI=1S/C6H5NO5/c8-6(9)3-4-1-2-5(12-4)7(10)11/h1-2H,3H2,(H,8,9) |
InChI Key |
NVUFQIYRBZNMKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
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